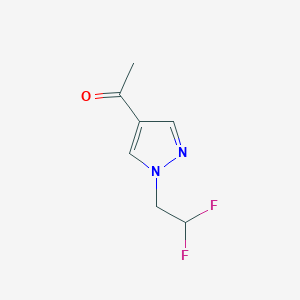
1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one, also known as 1-(1-Difluoroethylpyrazol-4-yl)ethan-1-one, is a compound that has been widely studied due to its versatile range of applications in various scientific disciplines. It is a highly reactive compound that has been used in the synthesis of various drugs, as well as for its potential use in the development of new drugs and treatments.
Applications De Recherche Scientifique
Structural and Physicochemical Studies
- Pyrazoline compounds such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one have been synthesized and structurally characterized, with a focus on Hirshfeld surface analysis to analyze intermolecular interactions in the crystal structure, providing insights into their solid-state chemistry (Delgado et al., 2020).
Antimicrobial Applications
- Novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been strategically synthesized and evaluated for their in vitro antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Chundawat et al., 2016).
Chemical Synthesis and Modification
- Investigations into the reaction of pyrazole with 1,1,2,2-tetrabromoethane in a superbasic medium have led to the synthesis of various pyrazolyl- and bromo-substituted ethenes, which are products of concurrent substitution and elimination reactions, offering insights into the chemical synthesis and modification of such compounds (Potapov et al., 2011).
Insecticidal Activity
- Pyrazole-based tetrahydropyrimidine derivatives have been synthesized and evaluated for their insecticidal activity, with some exhibiting 100% mortality against specific pests, indicating the utility of these compounds in agricultural and pest control applications (Halim et al., 2020).
Crystallographic Analysis
- Studies on the crystal structure of compounds like 1-(1H-pyrazol-4-yl)ethanone (4-acetylpyrazole) have contributed to understanding the molecular assembly in the solid state, particularly focusing on intermolecular interactions, which are essential for material science and crystal engineering (Frey et al., 2014).
Propriétés
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5(12)6-2-10-11(3-6)4-7(8)9/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACJJRNTFCMEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



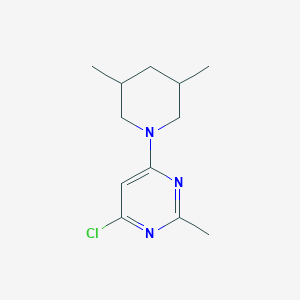
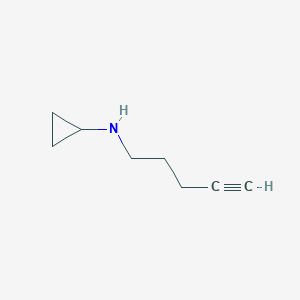

![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)



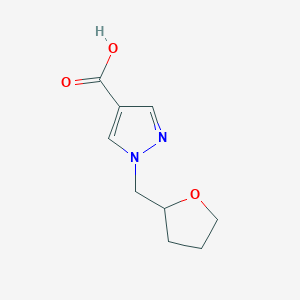
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)
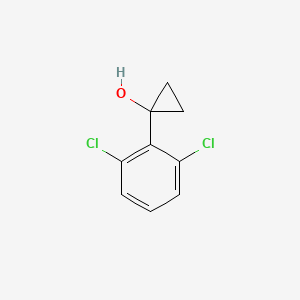

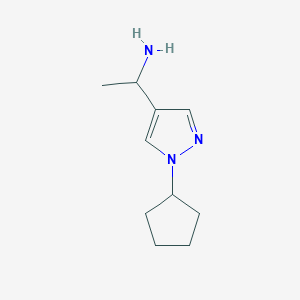
![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)